Product packaging for 4-(Trifluoromethyl)-1-indanol(Cat. No.:CAS No. 1202577-87-4)

4-(Trifluoromethyl)-1-indanol

Cat. No.: B598308
CAS No.: 1202577-87-4
M. Wt: 202.176
InChI Key: WYRONQVMJMJUKG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1-indanol is a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. The indan scaffold is a privileged structure in pharmaceutical development, featured in compounds investigated for a broad spectrum of activities including antiviral, anti-inflammatory, and anticancer applications . Incorporating the indanol moiety provides a rigid framework that can enhance binding affinity and selectivity for biological targets. The addition of a trifluoromethyl group is a strategic modification that profoundly improves the compound's potential as a drug candidate. The strong electron-withdrawing nature and high electronegativity of the -CF3 group can significantly alter the electronic properties of the molecule, potentially strengthening interactions with target proteins through dipole-dipole interactions and improved hydrogen bonding . Furthermore, this group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, owing to the strength of the carbon-fluorine bond, thereby increasing the half-life of lead compounds . The trifluoromethyl group also increases lipophilicity, which can be finely tuned to optimize membrane permeability and bioavailability . As such, this compound serves as a critical synthetic intermediate for the development of novel bioactive molecules, enabling researchers to access more potent, selective, and metabolically stable therapeutic agents. Its utility extends to being a versatile springboard for the synthesis of a diverse array of complex, fluorinated target structures in organic synthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F3O B598308 4-(Trifluoromethyl)-1-indanol CAS No. 1202577-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRONQVMJMJUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Trifluoromethyl 1 Indanol and Analogs

Strategies for the Construction of the 4-(Trifluoromethyl)-1-indanol Core

There are two primary approaches to the synthesis of trifluoromethyl-substituted indanols. The first involves building the indane ring from precursors already containing the trifluoromethyl group. The second strategy focuses on introducing the CF3 group onto a pre-existing indane or indanone skeleton.

Ring-Closing Reactions for Indanol Formation

The construction of the indanol bicyclic system is a critical step that can be achieved through various cyclization strategies. These methods often involve the formation of a five-membered ring fused to a benzene (B151609) ring.

Acid-mediated cyclizations, particularly intramolecular Friedel-Crafts reactions, are a cornerstone for the synthesis of indanone precursors to indanols. mdpi.comresearchgate.net These reactions typically employ strong Brønsted or Lewis acids to promote the cyclization of suitable aromatic substrates.

One effective method involves the cyclization of trifluoromethylated β-phenyl ketones or alcohols. mdpi.com For instance, the treatment of ω-olefinic CF3-ketones with a Lewis acid like titanium tetrachloride (TiCl4) can induce an ene-cyclization to yield 1-CF3-indanol derivatives. mdpi.com Similarly, Brønsted superacids such as triflic acid (TfOH) are highly effective. The reaction of 3-(trifluoromethyl)crotonic acid with haloarenes in neat TfOH at elevated temperatures produces the corresponding 4- or 6-halo-7-trifluoromethyl-1-indanone. mdpi.com These indanones can then be readily reduced to the target indanols.

Another approach utilizes the superelectrophilic activation of trifluoromethylated allyl alcohols. mdpi.com In the presence of a strong acid like fluorosulfonic acid (FSO3H) or a Lewis acid such as iron(III) chloride (FeCl3), these alcohols can react with electron-rich arenes to form trifluoromethylated indanes directly. mdpi.combeilstein-journals.org The reaction proceeds through the generation of a carbocation, which then undergoes an intramolecular electrophilic attack on the aromatic ring. mdpi.com

Table 1: Examples of Acid-Mediated Cyclization for Trifluoromethylated Indanone/Indane Synthesis

Starting MaterialAcid CatalystProduct TypeYield (%)Reference
3-(Trifluoromethyl)crotonic acid & HaloarenesTfOHCF3-IndanoneNot specified mdpi.com
ω-Olefinic CF3-ketoneTiCl4 or EtAlCl21-CF3-IndanolNot specified mdpi.com
CF3-Allyl alcohols & ArenesFeCl3 or FSO3HCF3-Indane50-76 mdpi.com
α-(Trifluoromethyl)allyl-substituted benzyl (B1604629) alcoholsH2SO4 or TfOHCF3-IndeneNot specified beilstein-journals.org

Transition metal-catalyzed annulation reactions offer a powerful and versatile alternative for constructing the indane framework, often with high regio- and stereoselectivity. mdpi.comresearchgate.netresearchgate.net These methods can involve various metals, with rhodium being particularly prominent in the synthesis of trifluoromethylated indanes. mdpi.com

A notable example is the Rh(III)-catalyzed [3+2] annulation of β-CF3-enones with cyclic N-sulfonyl ketimines. mdpi.com This reaction constructs the five-membered ring by forming two new carbon-carbon bonds, leading to trifluoromethylated indane spirocycles in moderate to excellent yields and with high stereoselectivity. mdpi.com The scope of this methodology has been extended to include acyclic aldimines, further demonstrating its utility. mdpi.com

Palladium catalysis has also been employed in annulation reactions to form indenone and indanone cores, which are direct precursors to indanols. researchgate.netbohrium.com For example, the palladium-catalyzed reaction of o-bromobenzaldehyde with alkynes can lead to indenol derivatives, which can isomerize to the corresponding 1-indanones upon heating. beilstein-journals.org While not always directly demonstrated for 4-trifluoromethyl analogs, these methods represent a viable pathway.

Table 2: Transition Metal-Catalyzed Annulation for Indane/Indanone Synthesis

Catalyst SystemReactantsProduct TypeYieldReference
Rh(III)β-CF3-enones and Cyclic N-sulfonyl ketimines1-CF3-indanespirocyclesModerate to Excellent mdpi.com
Palladiumo-Bromobenzaldehyde and Alkynes1-Indanone (B140024)Not specified beilstein-journals.org
Rh(III)Sulfoxonium ylides and AcrylatesIndanone derivativesNot specified researchgate.net
Acid-Mediated Cyclization Approaches

Introduction of the Trifluoromethyl Group onto the Indane System

The second major strategy involves the direct trifluoromethylation of a pre-formed indane or indanone molecule. This approach benefits from the availability of various indane precursors. The methods for introducing the CF3 group can be broadly categorized as electrophilic or radical.

Electrophilic trifluoromethylating agents are reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Hypervalent iodine compounds, such as Togni and Umemoto reagents, are the most common and effective reagents for this purpose. mdpi.combrynmawr.edu

The electrophilic trifluoromethylation of enolates or enol ethers derived from 1-indanones can provide access to 2-trifluoromethyl-1-indanones. While direct electrophilic C-H trifluoromethylation of the aromatic ring of an indanol is challenging, it can be achieved on activated aromatic systems. Phenols are suitable substrates for electrophilic trifluoromethylation, suggesting that a hydroxy-indane could potentially undergo regioselective trifluoromethylation under specific conditions. brynmawr.edu

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of CF3-containing molecules, often under mild conditions. nih.gov These methods involve the generation of a trifluoromethyl radical (•CF3), which then adds to the substrate.

Copper-catalyzed radical trifluoromethylation is a well-established method. mdpi.comresearchgate.net For instance, cycloalkanone oxime derivatives can undergo a ring-opening radical trifluoromethylation catalyzed by copper(II) triflate and bipyridyl, using a Zn(CF3)2 complex as the trifluoromethyl source. mdpi.com Another example involves the copper-catalyzed radical trifluoromethylation of tetrahydrocyclopropa[a]indene, which produces 1-CF3-indane with high selectivity. mdpi.comresearchgate.netresearchgate.net

More recently, metallaphotoredox catalysis has been developed for the C(sp3)–H trifluoromethylation of unprotected amines. mdpi.comresearchgate.net This method, using a sodium decatungstate photocatalyst and copper catalysis with a Togni reagent, allows for the conversion of a C-H bond in an indane derivative directly to a C-CF3 bond, demonstrating remarkable regio- and stereoselectivity. mdpi.comresearchgate.net

Table 3: Radical Trifluoromethylation for the Synthesis of CF3-Indanes

Catalyst SystemCF3 SourceSubstrate TypeProductYield (%)Reference
Cu(OTf)2 / bipyridyl(bpy)Zn(CF3)2Cycloalkanone oxime derivative1-CF3-indaneNot specified mdpi.com
Cu(OTf)2(bpy)Zn(CF3)2Tetrahydrocyclopropa[a]indene1-CF3-indane62 mdpi.comresearchgate.net
NaDT / CopperTogni reagent IIUnprotected amine (indane derivative)1-CF3-indaneGood mdpi.comresearchgate.net
Nucleophilic Trifluoromethylation Reagents in Indane Functionalization

The direct introduction of a trifluoromethyl (CF₃) group onto a carbonyl carbon represents a powerful strategy for the synthesis of trifluoromethylated alcohols. Nucleophilic trifluoromethylation reagents are key to this transformation. One of the most prominent reagents in this class is the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃). Its application in the functionalization of indanones provides a direct route to trifluoromethylated indanols.

The reaction of indan-1-one with TMSCF₃, typically activated by a catalytic amount of a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), proceeds to form the corresponding 1-(trifluoromethyl)indan-1-ol. The development of enantioselective variants of this reaction has been a significant area of research. For instance, the use of chiral ammonium (B1175870) salts derived from cinchona alkaloids as phase-transfer catalysts can induce asymmetry in the trifluoromethylation of indan-1-one. In one study, the enantioselective addition of the trifluoromethyl group to indan-1-one using the Ruppert-Prakash reagent in the presence of a chiral cinchona alkaloid-derived ammonium bromide and tetramethylammonium (B1211777) fluoride (TMAF) afforded 1-trifluoromethyl-indan-1-ol in a 34% yield with an enantiomeric excess (ee) of 74%. mdpi.com

SubstrateTrifluoromethylating ReagentCatalyst/ActivatorProductYield (%)ee (%)
Indan-1-oneTMSCF₃Chiral Cinchona Alkaloid-derived Ammonium Salt/TMAF1-Trifluoromethyl-indan-1-ol3474

Table 1: Enantioselective Nucleophilic Trifluoromethylation of Indan-1-one.

Reductive Transformations of 4-(Trifluoromethyl)-1-indanone (B1592416) to this compound

The reduction of the ketone functionality in 4-(trifluoromethyl)-1-indanone is a critical step in accessing this compound. This transformation can be achieved through various chemoselective chemical and biocatalytic enantioselective methods.

Chemoselective Chemical Reduction Systems

The chemoselective reduction of a ketone in the presence of other functional groups, such as a trifluoromethyl group, requires careful selection of the reducing agent. Complex metal hydrides are commonly employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including ketones. mdpi.com Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reagent, typically reducing aldehydes and ketones without affecting less reactive functional groups. researchgate.netd-nb.info

For the reduction of 4-(trifluoromethyl)-1-indanone, the goal is to selectively reduce the ketone to a hydroxyl group without affecting the robust trifluoromethyl substituent. Both LiAlH₄ and NaBH₄ are suitable for this transformation under appropriate conditions. The choice between them may depend on the presence of other sensitive functional groups in the molecule and the desired reaction conditions. For instance, NaBH₄ is often preferred for its greater functional group tolerance and safer handling properties. The reduction of 3-aryl-1-indanones with NaBH₄ has been shown to produce the corresponding 1,3-syn-indanols, indicating a degree of diastereoselectivity. rsc.org

Biocatalytic Enantioselective Reduction of Ketone Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure alcohols due to the high stereoselectivity of enzymes. Whole-cell biocatalysts, such as yeast and bacteria, as well as isolated enzymes like alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones. acs.orgorganic-chemistry.org

The biocatalytic reduction of trifluoromethyl ketones has been successfully demonstrated with various microorganisms. For example, the yeast Rhodotorula mucilaginosa NQ1 has been employed for the bioreduction of 3′,5′-bis(trifluoromethyl)acetophenone, yielding the corresponding (S)-alcohol with over 99% conversion and greater than 99% enantiomeric excess. mdpi.com Similarly, alcohol dehydrogenases from sources like Pichia pastoris have been identified for their ability to stereoselectively reduce β-hydroxy-β-trifluoromethyl ketones. nih.gov While specific data on the biocatalytic reduction of 4-(trifluoromethyl)-1-indanone is not extensively documented, the successful reduction of analogous trifluoromethyl ketones and non-fluorinated indanones strongly suggests its feasibility. For instance, Lactobacillus paracasei BD71 has been used for the enantioselective reduction of 1-indanone to (S)-1-indanol with high yield (93%) and enantiomeric excess (>99%). uni-muenster.de

SubstrateBiocatalystProductConversion (%)ee (%)
3′,5′-Bis(trifluoromethyl)acetophenoneRhodotorula mucilaginosa NQ1(S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol>99>99
β-Hydroxy-β-trifluoromethyl ketonePichia pastoris ADHCorresponding 1,3-diol-High
1-IndanoneLactobacillus paracasei BD71(S)-1-Indanol93>99

Table 2: Examples of Biocatalytic Reduction of Ketones.

Asymmetric Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound is crucial for applications where chirality dictates biological activity. This is achieved through the development of chiral catalysts for enantioselective reductions or through diastereoselective synthesis strategies for substituted analogs.

Chiral Catalyst Development for Enantioselective Pathways

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. youtube.comwikipedia.orgisomerlab.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catecholborane. The stereochemical outcome of the CBS reduction is predictable, with the stereochemistry of the resulting alcohol being determined by the chirality of the catalyst and the relative steric bulk of the ketone's substituents. In the case of trifluoromethyl ketones, the trifluoromethyl group is generally considered the "large" group, which directs the hydride delivery to a specific face of the carbonyl. youtube.com This methodology is highly applicable to the enantioselective synthesis of chiral this compound from its ketone precursor.

Diastereoselective Synthesis of Substituted 4-(Trifluoromethyl)-1-indanols

When additional stereocenters are present in the indanol scaffold, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. Diastereoselective synthesis aims to produce a single diastereomer out of multiple possibilities. Various strategies have been developed for the diastereoselective synthesis of substituted indanols. For instance, the stereoselective construction of fluorinated indanone derivatives has been achieved through a Lewis acid-catalyzed cascade reaction, yielding products with high diastereoselectivity. nih.govrsc.org

Furthermore, radical cyclization reactions can also be controlled to favor the formation of a specific diastereomer. The diastereoselective synthesis of trans-2-substituted-1-indanols has been accomplished through a ketyl radical cyclization process, where the stereochemical outcome is modulated by a pyridine-boryl radical. While not specific to trifluoromethylated analogs, this approach demonstrates the potential for controlling diastereoselectivity in the formation of the indanol core structure. The synthesis of complex heterocyclic systems incorporating a trifluoromethylated stereocenter adjacent to an indane-like structure has also been reported, highlighting the ongoing efforts in developing methods for the diastereoselective synthesis of such molecules.

Stereochemical Control in Multi-Step Synthesis

The establishment of a defined stereocenter at the C-1 position of the indanol core is a critical aspect in the synthesis of this compound and its analogs, as the biological activity of such compounds can be highly dependent on their stereochemistry. Control over the three-dimensional arrangement of the hydroxyl group is typically achieved through stereoselective reduction of the prochiral precursor, 4-(trifluoromethyl)-1-indanone. The primary strategies employed to achieve this stereochemical control include asymmetric hydrogenation using chiral catalysts, substrate-controlled reductions employing chiral auxiliaries, and biocatalytic reductions.

A significant focus of synthetic efforts has been the enantioselective reduction of the ketone functionality in 4-(trifluoromethyl)-1-indanone. This transformation is pivotal as it directly sets the chiral center of the final alcohol product. Various methodologies have been explored to maximize the enantiomeric excess (ee) of the desired (R)- or (S)-enantiomer.

One of the most effective methods for achieving high enantioselectivity is through catalytic asymmetric transfer hydrogenation. liv.ac.uk This technique utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the transfer of hydrogen from a hydrogen donor to the ketone. liv.ac.uk The Noyori-type ruthenium catalysts, particularly those with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) as a ligand, have demonstrated considerable success in the asymmetric reduction of aromatic ketones. liv.ac.uk While specific data for 4-(trifluoromethyl)-1-indanone is not extensively detailed in all literature, the reduction of the closely related 1-indanone provides a strong indication of the potential efficacy. For instance, the asymmetric transfer hydrogenation of 1-indanone using a Ru-PTsDPEN catalyst in water can yield the corresponding indanol with high conversion and enantioselectivity. liv.ac.uk

Another powerful approach is asymmetric hydrogenation, which involves the direct use of molecular hydrogen in the presence of a chiral catalyst. Iridium complexes bearing various phosphorus-based ligands have been successfully applied to the asymmetric hydrogenation of cyclic aromatic imines, and similar catalytic systems are applicable to ketones. mdpi.com The choice of ligand is crucial for achieving high enantioselectivity.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones with exceptional levels of stereoselectivity under mild reaction conditions. researchgate.netscispace.com The use of microorganisms or isolated enzymes for the reduction of ketones related to 4-(trifluoromethyl)-1-indanone has been reported. For example, various yeast strains have been screened for the stereoselective reduction of similar ketones, demonstrating the potential for producing highly enantiopure products. nih.gov The selection of the microbial strain is critical, as different organisms can lead to the formation of opposite enantiomers. nih.gov

The following tables summarize representative findings in the stereoselective reduction of indanone and related trifluoromethyl ketones, illustrating the effectiveness of different catalytic systems.

Asymmetric Transfer Hydrogenation of 1-Indanone
Catalyst SystemHydrogen DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
Ru-PTsDPENHCOOH-NEt3Azeotrope507188 liv.ac.uk
Ru-PTsDPENHCOONaWater4010092 liv.ac.uk

Reactivity and Derivatization Studies of 4 Trifluoromethyl 1 Indanol

Chemical Transformations of the Hydroxyl Functionality

The hydroxyl group is a key site for chemical reactions, allowing for oxidation to a ketone and various substitution reactions.

Oxidation to 4-(Trifluoromethyl)-1-indanone (B1592416) and Subsequent Transformations

The secondary alcohol of 4-(Trifluoromethyl)-1-indanol can be oxidized to form 4-(Trifluoromethyl)-1-indanone. beilstein-journals.orgsigmaaldrich.com This ketone is a versatile intermediate for further chemical modifications. For instance, it can undergo reactions at the alpha-position to the carbonyl group. One such reaction involves the formation of an oxime, (Z)-2-(hydroxyimino)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, by reacting 4-(trifluoromethyl)-1-indanone with isobutyl nitrite (B80452) in the presence of hydrochloric acid. researchgate.net This oxime can then be used in subsequent synthesis steps. researchgate.net

Furthermore, the 1-indanone (B140024) scaffold is a common structural motif in biologically active compounds, and its derivatives are synthesized through various methods, including intramolecular Friedel–Crafts reactions. beilstein-journals.orgnih.gov The resulting 4-(trifluoromethyl)-1-indanone can then be subjected to reactions like asymmetric transfer hydrogenation to produce chiral indanols. rsc.org

Alkylation and Acylation Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo alkylation and acylation. These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively. Such derivatizations are common for alcohols and are used to introduce different functional groups and modify the compound's properties. scribd.comgreyhoundchrom.com For example, acylation can be achieved using acylating agents like acyl peroxides, which can also act as oxidants in one-pot reactions to produce 1-acyl and 3-trifluoromethylselanyl substituted indoles from indole (B1671886) precursors. nih.gov

Reactions Modulated by the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a strong electron-withdrawing group that significantly impacts the reactivity of the aromatic ring and adjacent functional groups. nih.gov

Aromatic Substitution Patterns and Regioselectivity

The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. This deactivation means that reactions like nitration or halogenation will be slower and will primarily direct incoming electrophiles to the meta-position relative to the CF3 group. However, the regioselectivity of these reactions can also be influenced by other substituents present on the aromatic ring. rsc.org In nucleophilic aromatic substitution reactions, the CF3 group activates the ring, facilitating the displacement of a leaving group, typically at the ortho or para positions.

Impact on Reaction Kinetics and Thermodynamics

The trifluoromethyl group has a profound effect on reaction kinetics and thermodynamics. Its strong electron-withdrawing ability can destabilize adjacent carbocation intermediates, which can slow down reaction rates in processes that proceed through a cationic transition state (kinetic effect). beilstein-journals.orglibretexts.orgmasterorganicchemistry.com For example, the solvolysis of substrates that form α-(trifluoromethyl)carbenium ions is significantly slower than their non-fluorinated counterparts. beilstein-journals.org Conversely, this same electronic effect can stabilize anionic intermediates, potentially accelerating reactions that proceed through such species. beilstein-journals.org

From a thermodynamic standpoint, the introduction of a CF3 group can alter the stability of the final product. libretexts.orgmasterorganicchemistry.com For instance, in reactions with multiple possible products, the presence of a CF3 group can shift the equilibrium towards the most thermodynamically stable isomer, which may not be the kinetically favored one. libretexts.org The strong inductive effect of the CF3 group also enhances the electrophilicity of nearby reaction centers. nih.gov

Carbon-Carbon Bond Forming Reactions

This compound and its derivatives can participate in various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons. Friedel-Crafts alkylation is a key example, where the hydroxyl group can be activated to form a carbocation, which then reacts with an aromatic compound. beilstein-journals.orgnih.govbuchler-gmbh.comacs.org For instance, trifluoromethylated 3-indolylmethanols can react with indoles to form bis(indolyl)methanes. beilstein-journals.org

The indanone derivative, 4-(trifluoromethyl)-1-indanone, can also be a precursor for C-C bond formation. For example, it can be used in reactions to synthesize spiro compounds or other complex polycyclic structures. beilstein-journals.org Furthermore, the trifluoromethyl group itself can influence the course of these reactions, for example, by directing the regioselectivity of the bond formation or by affecting the stability of intermediates. nih.govacs.orgthieme-connect.com

Data Tables

Table 1: Oxidation of this compound and Subsequent Reactions

ReactantReagent(s)ProductReference
This compoundOxidizing Agent4-(Trifluoromethyl)-1-indanone beilstein-journals.orgsigmaaldrich.com
4-(Trifluoromethyl)-1-indanoneIsobutyl nitrite, HCl(Z)-2-(hydroxyimino)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one researchgate.net
3-Aryl-1-indanones (including CF3 substituted)Asymmetric Transfer Hydrogenation CatalystsChiral 3-aryl-1-indanols rsc.org

Table 2: Reactions Influenced by the Trifluoromethyl Group

Reaction TypeSubstrateKey ObservationReference
Electrophilic Aromatic SubstitutionAromatic ring with CF3 groupDeactivation of the ring, meta-directing
Nucleophilic Aromatic SubstitutionAromatic ring with CF3 group and leaving groupActivation of the ring, ortho/para directing
SolvolysisSubstrate forming α-(trifluoromethyl)carbenium ionDecreased reaction rate due to carbocation destabilization beilstein-journals.org
Friedel-Crafts AlkylationTrifluoromethylated 3-indolylmethanolsFormation of bis(indolyl)methanes beilstein-journals.org

Coupling Reactions Utilizing this compound Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.comnumberanalytics.com Derivatives of this compound, particularly those where the hydroxyl group is converted into a leaving group (like a triflate) or the aromatic ring is functionalized with a halide, can serve as key building blocks in these transformations. The palladium-catalyzed Heck, Sonogashira, and Suzuki reactions are prominent examples of such methodologies. thermofisher.comtaylorandfrancis.compearson.com

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene to form a substituted alkene. numberanalytics.comtaylorandfrancis.com An aryl triflate or halide derivative of this compound can be coupled with various alkenes. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. taylorandfrancis.com The versatility of the Heck reaction allows for the introduction of diverse vinyl groups onto the trifluoromethyl-substituted indane scaffold. thermofisher.com Highly regioselective and efficient Heck reactions have been reported for aryl triflates with N-acyl-N-vinylamines, which can be hydrolyzed to aryl methyl ketones. organic-chemistry.org

Table 1: Representative Heck Coupling Reactions with this compound Derivatives

Aryl Halide/Triflate Derivative Alkene Partner Catalyst System Product Type
4-(Trifluoromethyl)-1-indanyl-6-triflate Styrene Pd(OAc)₂, P(o-tol)₃, Base 6-Styryl-4-(trifluoromethyl)-1-indanol derivative
6-Iodo-4-(trifluoromethyl)-1-indanol Ethyl acrylate PdCl₂(PPh₃)₂, Base Ethyl (E)-3-(4-(trifluoromethyl)-1-hydroxyindan-6-yl)acrylate

This table presents hypothetical examples based on established Heck reaction protocols. taylorandfrancis.comorganic-chemistry.org

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. pearson.comwikipedia.org This reaction is exceptionally useful for synthesizing substituted alkynes. Derivatives of this compound bearing a halide on the aromatic ring are suitable substrates for Sonogashira coupling. This method allows for the direct attachment of alkyne moieties, which can serve as handles for further transformations or as integral parts of larger conjugated systems. Nickel complexes have also been explored as catalysts for Sonogashira couplings. rsc.org Asymmetric Heck/Sonogashira sequences have been developed for synthesizing chiral oxindoles containing trifluoromethylated quaternary stereocenters. nih.gov

Table 2: Representative Sonogashira Coupling Reactions with this compound Derivatives

Aryl Halide Derivative Terminal Alkyne Catalyst System Product Type
6-Iodo-4-(trifluoromethyl)-1-indanol Phenylacetylene Pd(PPh₃)₄, CuI, Base 6-(Phenylethynyl)-4-(trifluoromethyl)-1-indanol
5-Bromo-4-(trifluoromethyl)-1-indanol Trimethylsilylacetylene PdCl₂(PPh₃)₂, CuI, Base 5-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)-1-indanol

This table presents hypothetical examples based on established Sonogashira reaction protocols. wikipedia.orgmdpi.com

Annulation Strategies for Fused Ring Systems

Annulation strategies provide a powerful means to construct cyclic structures by forming one or more new rings onto a pre-existing molecular scaffold. This compound and its corresponding ketone, 4-(trifluoromethyl)-1-indanone, are versatile starting materials for building fused polycyclic systems, which are common motifs in natural products and pharmaceuticals.

Radical Annulation

Recent research has demonstrated the efficacy of copper-catalyzed radical annulation reactions for constructing trifluoromethylated 1-indanones. tdl.orgnih.gov A notable example is the annulation–cyanotrifluoromethylation of 1,6-enynes. tdl.orgnih.gov This process is initiated by a trifluoromethyl radical, which adds to the alkyne of the 1,6-enyne, followed by a 5-exo-dig cyclization to form the five-membered ring of the indanone core. tdl.orgnih.gov This method allows for the direct synthesis of trifluoromethylated 1-indanones with an all-carbon quaternary center. tdl.orgnih.gov

Friedel-Crafts Annulation

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on aromatic rings. Trifluoromethyl-substituted 1-indanones can be synthesized via an intramolecular Friedel-Crafts alkylation. beilstein-journals.org For instance, the reaction of arenes with 2-(trifluoromethyl)acrylic acid in the presence of a strong acid can lead to the formation of 3-aryl-2-(trifluoromethyl)propanoic acids, which can subsequently cyclize to form 4-(or 6-) trifluoromethyl-1-indanones. beilstein-journals.org

Palladium-Catalyzed Annulation

Palladium catalysis is also employed in annulation reactions to synthesize indanone derivatives. researchgate.net For example, o-halo substituted Morita-Baylis-Hillman (MBH) adducts can undergo a palladium-catalyzed annulation in the absence of a ligand to yield functionalized indanones. researchgate.net This strategy could be adapted to precursors incorporating the 4-(trifluoromethyl)phenyl moiety to generate fused systems.

Other Annulation Strategies

A variety of other annulation methods have been developed for the synthesis of the indanone core, which could be applied to trifluoromethyl-containing analogues. researchgate.net These include iridium-catalyzed enantioselective [3+2] annulation of ortho-ketoarylboron compounds with conjugated dienes to produce chiral indanol derivatives. researchgate.net Gold-catalyzed cascade reactions involving C-H functionalization and aldol (B89426) annulation have also been used to construct indanols with adjacent quaternary stereocenters. rsc.org

Table 3: Annulation Strategies for Fused Ring Systems Based on Indanol/Indanone Scaffolds

Annulation Type Starting Materials Catalyst/Reagent Resulting Fused System Reference
Radical Annulation–Cyanotrifluoromethylation 1,6-enyne, Togni's reagent, TMSCN Cu(OTf)₂ Trifluoromethylated 1-indanone with a cyano group tdl.orgnih.gov
Friedel-Crafts Alkylation/Acylation Arene, 2-(Trifluoromethyl)acrylic acid Strong Acid (e.g., TfOH) 4-(Trifluoromethyl)-1-indanone beilstein-journals.org
Palladium-Catalyzed Annulation o-halo substituted MBH adduct Pd(OAc)₂ Functionalized Indanone researchgate.net
Iridium-Catalyzed [3+2] Annulation ortho-ketoarylboron compound, conjugated diene [IrCl(coe)₂]₂, Chiral Ligand Chiral Indanol derivative researchgate.net

Computational and Theoretical Investigations of 4 Trifluoromethyl 1 Indanol

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 4-(Trifluoromethyl)-1-indanol. The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring significantly influences the electron distribution and, consequently, the chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. In contrast, the LUMO is anticipated to be distributed over the aromatic ring, with a significant contribution from the trifluoromethyl group, which acts as a strong electron acceptor. The electron-withdrawing nature of the -CF3 group is known to lower the energy of the LUMO, which can enhance the molecule's electrophilic character. Theoretical studies on related trifluoromethyl-substituted compounds have shown that the -CF3 substituent effectively lowers the LUMO energy level, which in turn reduces the HOMO-LUMO energy gap. nih.govresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. chalcogen.ro

Computational studies on similar aromatic compounds provide a basis for estimating the electronic parameters of this compound. Density Functional Theory (DFT) calculations are commonly employed for this purpose. researchgate.netbiointerfaceresearch.comdntb.gov.ua

Table 1: Estimated Frontier Molecular Orbital Properties of this compound (Note: These are estimated values based on analogous compounds from the literature. Specific experimental or computational values for this exact molecule are not readily available.)

ParameterEstimated Value (eV)Description
EHOMO~ -7.0 to -6.0Energy of the Highest Occupied Molecular Orbital
ELUMO~ -1.5 to -0.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)~ 5.5 to 4.5Difference between LUMO and HOMO energies

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. numberanalytics.com The EPS map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net

In this compound, the most negative electrostatic potential (red/yellow regions) is expected to be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This region represents a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions near the trifluoromethyl group are expected to exhibit a positive electrostatic potential (blue regions), making them susceptible to nucleophilic attack. tci-thaijo.org The electron-withdrawing -CF3 group significantly enhances the positive potential on the aromatic ring, influencing its reactivity towards nucleophiles.

Frontier Molecular Orbital (FMO) Theory Applications

Conformational Analysis and Stability Studies

The conformational landscape of this compound is primarily determined by the puckering of the five-membered aliphatic ring and the orientation of the hydroxyl group. Computational studies on the parent compound, 1-indanol (B147123), have identified several stable conformers. acs.orgmpg.de The five-membered ring can adopt a puckered conformation, leading to either a pseudo-equatorial or a pseudo-axial position for the hydroxyl group.

For 1-indanol, the conformer with the pseudo-equatorial hydroxyl group is generally found to be more stable. acs.org In addition to ring puckering, the rotation of the O-H bond gives rise to different rotamers. The presence of the bulky and electron-withdrawing trifluoromethyl group at the 4-position is expected to influence the relative energies of these conformers due to steric and electronic interactions, but the fundamental conformational possibilities remain similar to those of 1-indanol. Computational methods, such as a combination of Monte Carlo and Molecular Mechanics (MM), are often used to perform a thorough conformational search. acs.orguci.edu

Table 2: Likely Low-Energy Conformers of this compound (Based on the known conformational preferences of 1-indanol)

Conformer-OH Group PositionRing PuckerExpected Relative Stability
IPseudo-equatorialUpMost Stable
IIPseudo-axialDownLess Stable

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to indanols is the reduction of the corresponding indanone. Another important method is the intramolecular Friedel-Crafts cyclization. mdpi.com

The synthesis of 1-indanols can be achieved through the asymmetric reduction of 1-indanones. Computational studies can be employed to model the transition state of this reduction, for example, when using a borohydride (B1222165) reagent or a catalytic transfer hydrogenation process. The modeling can help rationalize the stereochemical outcome of the reaction by comparing the energies of the transition states leading to different stereoisomers. rsc.org

Another key synthetic route is the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as a phenylpropanol derivative. nih.gov The reaction is typically acid-catalyzed and proceeds through a carbenium ion intermediate. Computational modeling can characterize the structure and energy of the transition state for the cyclization step, providing insights into the reaction kinetics and the influence of substituents on the aromatic ring. rsc.org For this compound, the electron-withdrawing -CF3 group would destabilize the carbenium ion intermediate, potentially requiring harsher reaction conditions for the cyclization to occur. beilstein-journals.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

For a series of substituted indanols, various molecular descriptors could be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological. These descriptors can then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants for a specific transformation. For instance, in the context of electrophilic aromatic substitution, the reactivity would be expected to correlate with descriptors that quantify the electron density on the aromatic ring. In the case of reactions involving the hydroxyl group, descriptors related to its acidity or hydrogen bonding capacity would be relevant. Such QSRR models can be valuable for predicting the reactivity of new derivatives and for guiding the design of compounds with desired chemical properties. researchgate.netresearchgate.net

Influence of Fluorination on Molecular Geometry and Electronic Properties

The introduction of a trifluoromethyl (-CF3) group at the 4-position of the 1-indanol scaffold induces significant alterations to the molecule's geometry and electronic landscape. The trifluoromethyl group is well-regarded as one of the most potent electron-withdrawing groups in organic chemistry. researchgate.netresearchgate.net This strong inductive effect is the primary driver of the observed and theoretical changes when comparing this compound to its parent compound, 1-indanol.

Computational studies, often employing density functional theory (DFT), are instrumental in elucidating these changes. Such studies on related structures, like trifluoromethyl-substituted chromones and other heterocyclic systems, have shown that the -CF3 group activates the pyrone ring due to its strong electron-withdrawing capacity. researchgate.net This principle extends to the indanol system, where the -CF3 group is expected to influence the aromatic and aliphatic ring structures.

Theoretical analyses of various trifluoromethyl-substituted compounds have consistently demonstrated that the -CF3 group enhances the electrophilic character of adjacent functional groups and promotes greater positive charge delocalization. researchgate.net In the context of this compound, this would manifest as a modification of the electron density distribution across the entire molecule.

Molecular Geometry:

The geometry of 1-indanol is characterized by a puckered five-membered ring fused to a benzene (B151609) ring. The hydroxyl group at the C1 position can exist in two primary conformations: equatorial and axial. researchgate.netnih.gov Computational studies on 1-indanol have identified multiple conformers, with the equatorial conformer generally being more stable. nih.govacs.org

The introduction of the trifluoromethyl group at the 4-position on the benzene ring is not expected to drastically alter the fundamental puckering of the cyclopentyl ring. However, minor adjustments in bond lengths and angles throughout the molecule are anticipated due to the steric bulk and strong electronic pull of the -CF3 group.

To illustrate the anticipated changes, the following table presents hypothetical but representative data based on computational studies of similar fluorinated aromatic compounds.

Parameter1-Indanol (Calculated)This compound (Predicted)
Bond Lengths (Å)
C4-C51.3951.405
C4-C3a1.3901.400
C-CF3N/A1.530
C-F (average)N/A1.350
**Bond Angles (°) **
C3-C4-C5120.5121.0
C5-C4-C(F3)N/A120.0

Electronic Properties:

The most significant impact of the 4-trifluoromethyl substitution is on the electronic properties of the indanol molecule. The -CF3 group's powerful inductive effect withdraws electron density from the benzene ring. This reduction in electron density can be quantified through computational methods that calculate parameters such as dipole moment and Mulliken atomic charges.

The dipole moment of this compound is expected to be substantially higher than that of 1-indanol due to the large partial negative charges on the fluorine atoms and the resulting charge separation across the molecule.

Mulliken charge analysis would likely show a significant positive charge on the carbon atom of the -CF3 group and on the C4 carbon of the aromatic ring, with corresponding negative charges on the fluorine atoms. This charge distribution highlights the electron-withdrawing effect. The increased electrostatic potential around the hydrogen atom of the hydroxyl group is also an anticipated consequence, which could influence intermolecular interactions such as hydrogen bonding. frontiersin.org

A comparative table of key electronic properties is presented below, based on established principles and data from related computational studies.

Property1-Indanol (Calculated)This compound (Predicted)
Dipole Moment (Debye) ~1.5 - 2.0~3.5 - 4.5
Mulliken Charges
C4-0.15+0.25
C(F3)N/A+0.50
F (average)N/A-0.20
O (hydroxyl)-0.65-0.70
H (hydroxyl)+0.40+0.45

Role of 4 Trifluoromethyl 1 Indanol As a Synthetic Intermediate

Building Block in the Construction of Complex Organic Architectures

The 4-(trifluoromethyl)-1-indanol scaffold serves as a foundational element for the synthesis of more elaborate molecular structures. Organic chemists utilize it as a versatile building block, leveraging its inherent reactivity to construct polycyclic and sterically demanding frameworks. One of the primary approaches involves the transformation of the hydroxyl group and subsequent reactions on the indane core.

The synthesis of the indane system itself can be achieved through several methods, including the acid-mediated Friedel–Crafts cyclization of precursors bearing a trifluoromethyl group. mdpi.com For instance, trifluoromethylated β-phenyl ketones and alcohols can undergo intramolecular cyclization to form the 1-trifluoromethylindane core. mdpi.com Once formed, the this compound can be subjected to reactions that build out its complexity. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution or elimination reactions to introduce further diversity.

Furthermore, transition metal-catalyzed reactions, such as [3+2] annulation, represent a powerful strategy for constructing complex systems from trifluoromethylated precursors. mdpi.com These methods allow for the assembly of intricate polycyclic molecular frameworks in a controlled manner. researchgate.net The indanol can also be a precursor to CF3-substituted indenes through dehydration, which then act as dienophiles or reactants in various cycloaddition and transition-metal-catalyzed processes, leading to complex carbocyclic and heterocyclic architectures. beilstein-journals.org

Table 1: Selected Reactions for Constructing Complex Architectures from Indane Precursors

Reaction TypePrecursor TypeResulting StructureKey Features
Friedel–Crafts CyclizationTrifluoromethylated β-phenyl ketones/alcohols1-Trifluoromethylindane CoreAcid-mediated, intramolecular reaction
[3+2] Annulationβ-CF3-enones and ketiminesSpirocycles with multiple stereocentersTransition-metal catalyzed, high stereocontrol
Cationic Nazarov Electrocyclizationα-(Trifluoromethyl)allyl-substituted benzyl (B1604629) alcoholsCF3-substituted IndenesStrong acid-catalyzed cyclization

This table summarizes general synthetic strategies for building complex molecules based on the trifluoromethyl-indane scaffold.

Precursor for Advanced Fluorinated Heterocycles and Carbocycles

The strategic placement of the trifluoromethyl group makes this compound an ideal precursor for a wide range of advanced fluorinated compounds, including various heterocycles and carbocycles. The development of new synthetic methodologies for creating fluorinated organic molecules is in high demand due to their broad applications in pharmaceutical and agricultural sciences. researchgate.net

The indanol can be converted into corresponding aminoindanes, which are crucial intermediates for the synthesis of fluorinated β-amino acids. mdpi.com Moreover, the indane skeleton can be incorporated into larger heterocyclic systems. For example, aryne intermediates have been successfully employed in the synthesis of fluorinated aromatic and heterocyclic molecules. researchgate.net A trifluoromethyl-substituted benzyne, which could be conceptually derived from precursors related to this compound, can undergo cycloaddition reactions to form multisubstituted benzo-fused heterocycles. researchgate.net

Silver-catalyzed intramolecular oxidative aminofluorination of alkynes is another efficient method for synthesizing fluorinated isoquinolines, demonstrating a pathway to convert functionalized precursors into complex heterocycles. acs.org The 4-(trifluoromethyl)phenyl moiety is a common feature in many such advanced structures, highlighting the utility of building blocks like this compound. colab.ws

Table 2: Examples of Fluorinated Heterocycles and Carbocycles from Related Precursors

Precursor TypeReactionProduct ClassReference Method
CF3-KetiminesRe-catalyzed reaction with acrylatesCF3-AminoindanesXiong, Zhang et al. mdpi.com
Triflyloxybenzynes[3+2] Cycloaddition with azidesMultisubstituted Benzo-fused HeterocyclesIkawa et al. researchgate.net
N-propargyl-2-aminobiphenylsAg(I)-catalyzed aminofluorination4-FluoroisoquinolinesZhang et al. acs.org

This table illustrates synthetic routes to advanced fluorinated ring systems using precursors containing the trifluoromethyl group.

Intermediate in the Synthesis of Chiral Fluorine-Containing Compounds

The synthesis of enantiomerically pure fluorine-containing compounds is a significant area of research, as the stereochemistry of a molecule often dictates its biological activity. This compound, possessing a chiral center at the C-1 position, is an excellent intermediate for the synthesis of chiral fluorinated molecules.

The enantioselective synthesis of the parent compound, 1-trifluoromethyl-indan-1-ol, has been achieved through methods like the trifluoromethylation of indan-1-one using the Ruppert–Prakash reagent in the presence of chiral catalysts derived from cinchona alkaloids. mdpi.com This approach allows for the creation of the chiral alcohol with a degree of enantiomeric excess, which can then be carried through subsequent synthetic steps.

Once the chiral indanol is obtained, its stereocenter can direct the stereochemical outcome of further reactions or be incorporated into a larger chiral molecule. The development of practical asymmetric syntheses for fluoroalkylamines, for instance, often relies on chiral auxiliaries or catalysts to control the stereochemistry. acs.org The chiral backbone of this compound provides a rigid framework that can be functionalized to produce a variety of enantioenriched compounds, which are highly sought after in medicinal chemistry and materials science.

Application in the Development of Scaffolds for Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems, and the unique properties imparted by the trifluoromethyl group make it a desirable feature in the design of such molecules. The 4-(trifluoromethyl)phenyl motif is frequently incorporated into scaffolds for developing highly potent and selective ligands, inhibitors, and imaging agents.

For example, a derivative containing a 4-(trifluoromethyl)-phenyl group was a key component in the development of highly potent and selective antagonists for the P2Y14 receptor, which were further developed into fluorescent molecular probes. nih.gov The trifluoromethyl group often enhances binding affinity and metabolic stability, crucial properties for an effective probe. Although in some cases its inclusion can reduce affinity, its systematic exploration is a common strategy in probe development. acs.orgresearchgate.net

Furthermore, fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have been synthesized and evaluated as potential positron emission tomography (PET) radioligands for imaging autotaxin (ATX), an enzyme implicated in fibrosis and cancer. acs.org The development of such probes often involves screening a library of compounds with different substitutions, and the trifluoromethyl group is a common modification tested. The scaffold of this compound provides a robust and synthetically accessible starting point for creating libraries of potential chemical probes to investigate a wide range of biological targets.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

For a related compound, 3-(azidomethyl)-1,3-dimethyl-4-(trifluoromethyl)indolin-2-one, the aromatic protons show signals around δ 7.48 (t, J = 8.0 Hz, 1H) and 7.38 (d, J = 7.2 Hz, 1H). rsc.org This provides an indication of the chemical shift region for aromatic protons in a similar trifluoromethyl-substituted indole (B1671886) structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(Trifluoromethyl)-1-indanol would give a distinct signal. The carbon atom of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons would have signals in the δ 120-150 ppm range. The carbinol carbon (C1) would appear in the δ 60-80 ppm region, while the methylene (B1212753) carbons of the indane ring would resonate at higher field.

For instance, in N-hexyl-4-(trifluoromethyl)aniline, the trifluoromethyl carbon appears as a quartet. wiley-vch.de Similarly, in 3-(azidomethyl)-1,3-dimethyl-4-(trifluoromethyl)indolin-2-one, the aromatic carbons and other carbons of the indolinone ring are well-resolved in the ¹³C NMR spectrum. rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ucla.edu For this compound, the ¹⁹F NMR spectrum would show a singlet for the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal provides information about the electronic environment of the trifluoromethyl group. dovepress.com This technique is particularly useful for monitoring reactions involving the trifluoromethyl group and for purity analysis. rsc.orgbeilstein-journals.org For example, in a study of trifluoromethyl-substituted compounds, the ¹⁹F NMR chemical shifts were used to distinguish between different isomers and to observe the formation of carbocations in superacid media. beilstein-journals.org

Carbon-13 (13C) NMR Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₀H₉F₃O. The mass spectrum would show a molecular ion peak [M]⁺, and the fragmentation pattern would provide structural information. Common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, or cleavage of the indane ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.nettandfonline.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute configuration of its chiral center (C1). nih.govnih.gov This technique is crucial for unambiguously establishing the stereochemistry of the molecule, which is vital for understanding its biological activity. For instance, X-ray crystallography has been used to determine the crystal structure of related indole derivatives, providing valuable insights into their molecular geometry. tandfonline.comnih.gov

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, GC)

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.govlibretexts.org This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. rsc.orgresearchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various chiral columns, such as those based on cyclodextrins or polysaccharide derivatives (e.g., Chiralcel®, Chiralpak®), are commonly used. rsc.orgsemanticscholar.org The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. rsc.orgacs.org In some cases, derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is also employed. orgsyn.orgsci-hub.se

Q & A

Q. What are the optimized synthetic routes for 4-(Trifluoromethyl)-1-indanol in multi-step reactions?

  • Methodological Answer : A common approach involves coupling reactions with trifluoromethyl-substituted aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the trifluoromethyl group to the indanol scaffold. Post-synthetic modifications, such as hydroxyl protection (e.g., tert-butyl ester formation), are critical to prevent undesired side reactions . Key analytical steps include:
  • LCMS : Monitor intermediates using m/z values (e.g., m/z 757 [M+H]+ for tert-butyl ester derivatives) .
  • HPLC : Validate purity with retention times (e.g., 1.23 minutes under SQD-FA05 conditions) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :
  • LCMS-HRMS : Confirm molecular ion peaks and isotopic patterns (e.g., m/z 742 [M+H]+ for advanced intermediates) .
  • ¹H/¹³C NMR : Resolve trifluoromethyl-induced deshielding effects on adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons near CF₃ groups) .
  • HPLC-PDA : Assess purity and detect trace impurities under gradient elution (e.g., SMD-TFA05 method with 1.61-minute retention) .

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with fluorinated intermediates, which may release toxic HF under hydrolysis .
  • Waste Management : Segregate fluorinated waste in designated containers for incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers address discrepancies in pharmacological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from substituent effects. For example, replacing pyridinyl groups with pyrimidinyl moieties (e.g., 6-(trifluoromethyl)pyridin-3-yl vs. 6-trifluoromethylpyrimidin-4-yl) alters steric and electronic profiles, impacting receptor binding . To resolve discrepancies:
  • Systematic SAR Studies : Compare analogs with controlled variations (e.g., substituents at Ar¹ in Example 414) .
  • Crystallography : Resolve 3D structures to identify conformational changes affecting activity .

Q. What methodological approaches are used to study the impact of substituents on the biological activity of this compound?

  • Methodological Answer :
  • Stepwise Functionalization : Introduce substituents (e.g., cyano, methylthio, or chloro groups) at specific positions (e.g., para to CF₃) to evaluate steric/electronic contributions .
  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) under standardized conditions (pH 7.4, 37°C). Correlate activity with substituent Hammett σ values .

Q. How can computational modeling be applied to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study CF₃-induced electron-withdrawing effects on reaction transition states .
  • MD Simulations : Model interactions with catalytic surfaces (e.g., Pd nanoparticles in cross-coupling reactions) to predict regioselectivity .

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